Norbornene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-66-8 | |
| Record name | Bicyclo(2.2.1)heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9,10-trinorborn-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBORNENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q51FLS550 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Diels-Alder Reaction as a Primary Synthetic Route for Bicyclo[2.2.1]hept-2-ene
The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most fundamental and widely employed method for the synthesis of the bicyclo[2.2.1]hept-2-ene framework. This pericyclic reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring.
Cyclopentadiene (B3395910) and Ethylene (B1197577) Adduct Formation
The parent compound, bicyclo[2.2.1]hept-2-ene, is classically synthesized through the Diels-Alder reaction between cyclopentadiene and ethylene. askfilo.comyoutube.com Cyclopentadiene, being a cyclic and conformationally locked s-cis diene, is highly reactive in this transformation. nih.gov The reaction proceeds by heating the reactants, leading to the formation of the bicyclic adduct. askfilo.com
The high reactivity of cyclopentadiene in normal electron-demand Diels-Alder reactions makes its cycloadditions efficient, often resulting in high yields. nih.gov This particular reaction yields norbornene as a crystalline solid. evitachem.com
| Diene | Dienophile | Product | Reaction Conditions |
|---|---|---|---|
| Cyclopentadiene | Ethylene | Bicyclo[2.2.1]hept-2-ene (this compound) | Thermal |
Sequential Diels-Alder and Rearrangement Processes for Functionalized Bicyclo[2.2.1]heptanes
More complex, functionalized bicyclo[2.2.1]heptane derivatives can be synthesized through sequential Diels-Alder reaction and rearrangement processes. nih.govacs.orgdntb.gov.ua This approach allows for the introduction of diverse functionalities and the creation of novel structures. The initial Diels-Alder reaction can be followed by rearrangements, the outcomes of which are often dependent on the substitution pattern of the dienes used. nih.govacs.org For instance, a sequence involving a Diels-Alder reaction followed by subsequent rearrangements has been developed to synthesize various functionalized bicyclo[2.2.1]heptanes. nih.gov
When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, it is possible to obtain bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.govacs.org
Evaluation of Reaction Parameters and Kinetic Models in Diels-Alder Synthesis
The kinetics of the Diels-Alder reaction between cyclopentadiene and ethylene have been studied to understand the reaction mechanism and optimize conditions. The reaction is reversible, and at higher temperatures, a retro-Diels-Alder reaction can occur, breaking the adduct back down into the starting diene and dienophile. masterorganicchemistry.com
Kinetic studies of the gas-phase reaction between cyclopentadiene and ethylene support a second-order reaction for the addition and a first-order reaction for the decomposition (retro-Diels-Alder). rsc.org The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of the reactants. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene can accelerate the reaction. masterorganicchemistry.com
A study on the kinetics of the reversible Diels-Alder reaction between cyclopentadiene and ethylene in the gas phase provided the following Arrhenius parameters: rsc.org
| Reaction | log(A) | Ea (kcal/mol) |
|---|---|---|
| Addition (k1) | 7.59 ± 0.63 | 23.67 ± 1.56 |
| Decomposition (k-1) | 14.26 ± 0.28 | 44.54 ± 0.72 |
Enantioselective Synthesis of Chiral Bicyclo[2.2.1]hept-2-ene Derivatives
The bicyclo[2.2.1]heptene framework is chiral, and the synthesis of enantiomerically pure derivatives is of significant interest, particularly for applications in asymmetric synthesis and pharmaceuticals.
Chiral Catalyst Systems in Asymmetric Cycloaddition Reactions (e.g., Oxazaborolidines, BINOL-TiBr2)
Asymmetric Diels-Alder reactions are a powerful tool for the enantioselective synthesis of chiral bicyclo[2.2.1]hept-2-ene derivatives. This is often achieved using chiral Lewis acid catalysts that coordinate to the dienophile, creating a chiral environment that directs the approach of the diene.
Oxazaborolidines: Chiral oxazaborolidines, particularly when activated by a Brønsted acid, have proven to be highly effective catalysts for the enantioselective Diels-Alder reaction of substituted cyclopentadienes. organic-chemistry.org Cationic oxazaborolidine salts can afford Diels-Alder adducts in excellent yields and with high enantioselectivities. organic-chemistry.orgnih.govnih.gov These catalysts can overcome challenges associated with the sigmatropic rearrangements of monosubstituted cyclopentadienes, leading to single regioisomers with excellent stereocontrol. organic-chemistry.org For example, a Brønsted acid-activated chiral oxazaborolidine has been used to catalyze the reaction between substituted cyclopentadienes and ethyl acrylate, achieving greater than 99% enantiomeric excess (ee). organic-chemistry.org
BINOL-TiBr2: While specific data on BINOL-TiBr2 for bicyclo[2.2.1]hept-2-ene synthesis is limited in the provided search results, BINOL-derived titanium complexes are well-established as effective catalysts in a variety of enantioselective transformations, including cycloadditions. researchgate.netelsevierpure.com The chiral BINOL ligand creates a stereochemically defined environment around the titanium center, which can induce high levels of asymmetry in the product. The principle involves the coordination of the dienophile to the chiral Lewis acidic titanium complex, thereby directing the facial selectivity of the diene's approach.
| Catalyst System | Reactants | Key Feature | Reported Enantioselectivity |
|---|---|---|---|
| Brønsted Acid-Activated Chiral Oxazaborolidine | Substituted Cyclopentadienes and Ethyl Acrylate | High regioselectivity and enantioselectivity | >99% ee organic-chemistry.org |
| BINOL-Ti Complexes | General Dienophiles and Dienes | Effective in various asymmetric cycloadditions | High ee values in related reactions researchgate.net |
Biocatalytic Approaches to Asymmetric Synthesis (e.g., Lipase-Catalyzed Transesterification)
Biocatalysis offers an alternative and often highly selective method for accessing enantiomerically pure compounds. Enzymes, such as lipases, can be used to resolve racemic mixtures of bicyclo[2.2.1]hept-2-ene derivatives.
Lipase-catalyzed transesterification is a common strategy for the kinetic resolution of racemic alcohols. jst.go.jp In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been successfully applied to the asymmetric synthesis of chiral cis-endo-5-norbornene-2,3-dimethanol monoacetate. jst.go.jpnih.gov Porcine Pancreatic Lipase (PPL) has been used in the transesterification of this compound methanol (B129727) derivatives in methyl acetate (B1210297), demonstrating the feasibility of this biocatalytic approach. lookchem.com
The efficiency of such resolutions can be very high, leading to products with excellent enantiomeric excess. For example, the lipase-catalyzed transesterification of a racemic bicyclic alcohol has been reported to yield both the desired alcohol and the corresponding acetate with enantiomeric excesses greater than 98% and 99%, respectively. researchgate.net
Kinetic Resolution Techniques for Enantiomeric Separation
The separation of enantiomers of bicyclo[2.2.1]hept-2-ene derivatives is crucial for their application in asymmetric synthesis and materials science. Kinetic resolution is a powerful method to achieve this separation.
Enzymatic kinetic resolution has proven to be a highly effective technique for resolving racemic mixtures of this compound derivatives. Lipases, in particular, are widely used due to their high enantioselectivity. For instance, the kinetic resolution of racemic esters of this compound derivatives can be efficiently achieved using a lipase. This process selectively hydrolyzes one enantiomer of the ester, leaving the unreacted enantiomer in high enantiomeric excess.
A specific example involves the lipase-catalyzed enantioselective acetylation and deacetylation of a 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene skeleton to produce enantiopure forms. In a systematic screening of lipases and solvents, Candida antarctica lipase B (CALB) on an acrylic resin in pentane (B18724) was identified as the optimal system for acetylation. This system yielded the (+)-acetate with over 98% enantiomeric excess (ee) at 40% conversion in just 30 minutes. For the deacetylation of the corresponding racemic acetate, CALB in toluene (B28343) was found to be the most effective, providing the (+)-alcohol with over 99% ee at 49% conversion after 18 hours nih.gov. The absolute stereochemistry of the resulting product was confirmed by X-ray diffraction analysis of its 3,5-dinitrobenzoate (B1224709) derivative nih.gov.
| Enzymatic Resolution Method | Enzyme | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Time |
| Acetylation | Candida antarctica lipase B | Pentane | (+)-acetate | 40 | >98 | 30 min |
| Deacetylation | Candida antarctica lipase B | Toluene | (+)-alcohol | 49 | >99 | 18 h |
Palladium/Chiral this compound Cooperative Catalysis in Asymmetric Functionalization
Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful tool for the synthesis of polysubstituted arenes. d-nb.infonih.govsciengine.comscinito.ai This strategy enables the sequential functionalization of both the ortho and ipso positions of aryl halides in a single operation. nih.govsciengine.com The use of a chiral this compound derivative (NBE*) as a co-catalyst has significantly advanced the field, allowing for the asymmetric synthesis of various chiral molecules. sciengine.com
In this catalytic system, the chiral this compound not only acts as a transient mediator but also as the source of chirality, enabling the construction of central, axial, and planar chirality with high enantioselectivity. sciengine.com This methodology has been successfully applied to the synthesis of C-N axially chiral scaffolds and ferrocenes with both axial and planar chiralities. d-nb.infoacs.org
A notable application of this strategy is the enantioselective assembly of ferrocenes with both axial and planar chiralities. acs.org In this domino reaction, the initial axial chirality is established through Pd/NBE* cooperative catalysis, which then directs the subsequent C-H activation to control the planar chirality in a diastereoselective manner. acs.org This approach has been used to synthesize a variety of five- to seven-membered benzo-fused ferrocenes with excellent enantioselectivities (>99% ee) and diastereoselectivities (>19:1 d.r.). acs.org
The development of chiral dinitrogen ligands has further expanded the scope of asymmetric Pd/norbornene cooperative catalysis, providing an efficient route to C-N axially chiral compounds. d-nb.info This approach offers high reactivity and good enantioselectivity, making it a practical method for synthesizing these valuable chiral scaffolds. d-nb.info
| Catalytic System | Chiral Source | Target Chirality | Key Features | Representative Application |
| Palladium/Chiral this compound (Pd/NBE*) | C2-substituted chiral this compound | Central, Axial, Planar | Sequential ortho and ipso functionalization of aryl halides | Synthesis of axially and planar chiral ferrocenes |
| Palladium/Chiral Dinitrogen Ligand/Norbornene | Chiral dinitrogen ligand | Axial (C-N) | High reactivity and enantioselectivity | Assembly of C-N axially chiral scaffolds |
Synthesis of Diverse Functionalized Bicyclo[2.2.1]hept-2-ene Derivatives
The inherent reactivity of the strained double bond in bicyclo[2.2.1]hept-2-ene makes it an ideal starting material for the synthesis of a wide array of functionalized derivatives. These derivatives are valuable as monomers for polymerization, as complex scaffolds in medicinal chemistry, and as ligands in organometallic chemistry.
Preparation of Functionalized this compound Monomers for Polymerization
Functionalized this compound monomers are key precursors for the synthesis of polymers with tailored properties via ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. acs.orgpromerus.com The functional groups introduced onto the this compound scaffold can control the physical and chemical properties of the resulting polymers.
This compound-based monomers for ROMP can be synthesized on a multigram scale starting from readily available materials like cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640) and hydrazine (B178648). acs.org Further reaction with carboxylic acid chlorides can yield a variety of functionalized monomers. These monomers, when subjected to ROMP using a Grubbs third-generation catalyst, produce well-defined polymers with controlled molecular weights and narrow dispersities. acs.org The synthesis of amphiphilic block copolymers is also possible, leading to materials that can self-assemble into various nanostructures. acs.org
For addition polymerization, this compound-type monomers with substituents such as perfluorophenyl groups can be prepared. mdpi.com For instance, 3-pentafluorophenyl-exo-tricyclononene-7, synthesized via a [2+2+2]-cycloaddition reaction, can be polymerized using a palladium-based catalytic system to yield high-molecular-weight polymers. mdpi.com Similarly, this compound monomers bearing bromoalkyl groups are synthesized for use as precursors to anion exchange membranes. nih.gov The synthesis of these monomers often involves the Diels-Alder reaction between cyclopentadiene and a functionalized alkene. nih.gov
| Polymerization Type | Monomer Synthesis Strategy | Example Monomer | Catalyst | Resulting Polymer Properties |
| ROMP | Reaction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride with hydrazine and subsequent acylation. acs.org | N-Amino this compound Imides | Grubbs 3rd Generation | Controlled molecular weight, narrow dispersity, potential for self-assembly. acs.org |
| Addition Polymerization | [2+2+2]-cycloaddition of quadricyclane (B1213432) and pentafluorophenylethylene. mdpi.com | 3-pentafluorophenyl-exo-tricyclononene-7 | Pd(OAc)₂/PCy₃/NaBARF | High molecular weight, soluble, potential for gas separation membranes. mdpi.com |
| Addition Polymerization | Diels-Alder reaction of cyclopentadiene and an allyl bromide. nih.gov | 5-(Bromomethyl)-2-norbornene | (NHC)Pd-systems | High molecular weight, precursors for anion exchange membranes. nih.gov |
Multistep Synthesis Strategies for Complex this compound Scaffolds
The rigid bicyclo[2.2.1]hept-2-ene framework is a valuable scaffold for the multistep synthesis of complex and biologically active molecules. Its well-defined stereochemistry allows for precise control over the spatial arrangement of functional groups.
A prominent example is the synthesis of epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog. nih.govresearchgate.net Several synthetic routes to epibatidine utilize a this compound-based intermediate. nih.govnih.govscielo.br One approach involves a highly exo-selective asymmetric hetero-Diels-Alder reaction to construct the bicyclic core. nih.gov Another strategy employs a reductive, stereoselective, palladium-catalyzed Heck-type coupling between an N-Boc protected azathis compound and a halopyridine. nih.gov These multistep syntheses often involve key transformations such as fluoride-promoted fragmentation and Hofmann rearrangement to elaborate the this compound scaffold into the final natural product. nih.gov
The this compound scaffold is also utilized in the development of potential cancer treatments. nih.gov Structural modifications of the bicyclic ring with various functional groups, such as alkyl, aryl, or heteroaryl rings, can lead to compounds with significant biological activity. nih.gov The ability to decorate the this compound framework at different positions allows for the fine-tuning of its interaction with biological targets. nih.gov
Synthesis of Platinum(0) Complexes of Bicyclo[2.2.1]hept-2-ene
Bicyclo[2.2.1]hept-2-ene is an excellent ligand for stabilizing low-valent transition metals, particularly platinum(0). These complexes are valuable starting materials for the synthesis of other platinum compounds and are used as catalysts in various organic transformations.
A common and efficient method for the synthesis of tris(η²-bicyclo[2.2.1]hept-2-ene)platinum(0) involves the reduction of a platinum(II) precursor in the presence of excess this compound. thieme-connect.de For example, finely powdered dichloro(η⁴-cycloocta-1,5-diene)platinum(II) ([PtCl₂(cod)]) can be reacted with bicyclo[2.2.1]hept-2-ene in diethyl ether at low temperatures. thieme-connect.de This method provides a convenient route to the desired platinum(0) complex.
Another approach involves the reaction of a secondary phosphine (B1218219) platinum(II) complex with [Pt(this compound)₃] and triphenylphosphine (B44618) (PPh₃). acs.orgresearchgate.net This reaction can lead to the formation of various phosphido-bridged platinum(I) and platinum(II) hydride derivatives, demonstrating the utility of the platinum-norbornene complex as a reactive intermediate. acs.org
The synthesis of (bicyclo[2.2.1]hept-2-ene)bis(triphenylphosphine)platinum(0) complexes has also been reported, providing access to platinum(0) complexes with different ligand environments. acs.org These complexes are important for studying the fundamental reactivity of platinum(0) and for developing new catalytic applications.
Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Hept 2 Ene
Strain-Induced Reactivity in Bicyclo[2.2.1]hept-2-ene
Electronic Structure and Strain Energy Considerations
Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, possesses a rigid bicyclic framework characterized by significant ring strain, which is a primary determinant of its chemical reactivity. evitachem.com The structure consists of two fused cyclopentane (B165970) rings, where the double bond is located at the 2-position. evitachem.com This arrangement imposes considerable geometric constraints, leading to both angle strain and torsional strain. evitachem.com The inherent strain energy of the molecule is estimated to be approximately 18-20 kcal/mol. evitachem.comswarthmore.edu This high strain energy, particularly associated with the olefinic bond, makes the molecule highly susceptible to reactions that can relieve this strain, such as addition reactions. evitachem.com The double bond in the bicyclic system is significantly distorted from planarity, which contributes to its enhanced reactivity compared to unstrained alkenes.
Computational methods are often employed to quantify the strain energy. One direct approach involves using computational group equivalents, where group increments are developed to estimate a strain-free electronic energy for a molecule. The difference between the computed electronic energy of the actual molecule and the estimated strain-free energy provides the strain energy. swarthmore.edu
Fundamental Reaction Mechanisms
Olefin Addition Reactions of the Bicyclo[2.2.1]hept-2-ene Double Bond
The strained double bond in bicyclo[2.2.1]hept-2-ene is highly susceptible to electrophilic attack. This reactivity is fundamental to the functionalization of the bicyclic core. Reactions such as halogenation and hydration proceed via addition across the olefinic bond.
Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond in nonpolar solvents yields dihalogenated derivatives.
Hydration : In a reaction typically catalyzed by a strong acid, a water molecule can be added across the double bond to form a hydroxy-substituted bicyclo[2.2.1]heptane. The mechanism begins with the protonation of the alkene to generate the most stable carbocation intermediate, which is subsequently attacked by a water molecule acting as a nucleophile. A final deprotonation step yields the alcohol product.
The stereochemical outcome of these additions is often influenced by the rigid, U-shaped structure of the bicyclic system, which can direct the approach of the electrophile.
Cycloaddition Reactions and Stereochemical Outcomes
Bicyclo[2.2.1]hept-2-ene readily participates as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. evitachem.commdpi.org These reactions are characterized by high stereoselectivity, leading to the formation of complex polycyclic structures. evitachem.com The rigid conformation of the this compound scaffold allows for clear differentiation between the exo and endo faces, leading to predictable stereochemical outcomes.
Research involving Diels-Alder reactions with various dienes has shown high stereospecificity. For instance, cycloadditions with certain metalloles have been observed to exclusively form exo,endo-adducts. mdpi.org The inherent strain and electronic properties of the this compound double bond make it a valuable substrate for investigating the mechanisms and stereochemical pathways of pericyclic reactions.
Oxidation Reactions and Stereoselectivity (e.g., Epoxidation)
The double bond of bicyclo[2.2.1]hept-2-ene is readily oxidized, with epoxidation being a well-studied example. This reaction typically proceeds with high stereoselectivity due to the steric properties of the bicyclic system. Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), are commonly used to convert the double bond into an epoxide. evitachem.com
The stereochemistry of epoxidation is largely governed by steric hindrance. For unsubstituted this compound, the oxidant preferentially approaches from the less sterically hindered exo face, resulting in the formation of the exo-epoxide almost exclusively (99–99.5%). dnu.dp.ua However, the presence of substituents, particularly at the 7-syn position, can significantly alter this stereoselectivity. Steric repulsion between a bulky syn-7-substituent and the approaching oxidant can favor the formation of the endo-epoxide. dnu.dp.ua In contrast, a substituent capable of hydrogen bonding, like a hydroxyl group, can stabilize the exo transition state, reinforcing the preference for exo-attack. dnu.dp.uadnu.dp.ua
| Substituent (X) at 7-syn Position | exo-Epoxide Product (%) |
|---|---|
| H | 99–99.5 |
| Cl | 62.0 |
| Me | 6–14 |
| Me3Sn | 55.0 |
| Br | 45.0 |
| t-Bu | 0.0 |
Reduction Reactions (e.g., Hydrogenation)
The double bond in bicyclo[2.2.1]hept-2-ene can be saturated through reduction reactions, most commonly catalytic hydrogenation. evitachem.com This reaction yields the corresponding saturated alkane, bicyclo[2.2.1]heptane, often referred to as norbornane (B1196662). The process typically involves hydrogen gas and a metal catalyst, such as palladium on carbon. evitachem.comucla.edu
The stereochemistry of the hydrogen addition is also influenced by the bicyclic structure. Reduction of substituted norbornenes using diimide has been shown to occur predominantly from the exo-face, leading to the endo-product as the major isomer. researchgate.net The choice of catalyst and reaction conditions can significantly affect the composition of the product mixture. ucla.edu
| Reagent/Catalyst | Product | Key Finding | Source |
|---|---|---|---|
| H2 / Palladium on Carbon | Bicyclo[2.2.1]heptane | Standard method for saturating the double bond. | evitachem.com |
| Diimide | endo-Substituted Bicyclo[2.2.1]heptane | Addition of hydrogen occurs predominantly from the exo-face. | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of Bicyclo[2.2.1]hept-2-ene is dominated by the high ring strain of its bridged bicyclic structure, which makes the double bond particularly susceptible to addition reactions. True electrophilic or nucleophilic substitution reactions directly at the double bond are not characteristic of this compound. Instead, the alkene typically undergoes reactions where electrophiles add across the π-bond.
Nucleophilic substitution reactions are also not a primary feature of the parent alkene, Bicyclo[2.2.1]hept-2-ene. Such reactions would necessitate the presence of a leaving group on the carbon framework. In derivatives of bicyclo[2.2.1]hept-2-ene that contain suitable functional groups, nucleophilic substitution can occur. For instance, in Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, the carboxylic acid moiety can undergo nucleophilic acyl substitution to form esters or amides, but this is a reaction of the substituent rather than the core bicyclic alkene structure.
Sigmatropic Rearrangements and Isomerizations
Bicyclo[2.2.1]hept-2-ene and its derivatives are involved in several notable sigmatropic rearrangements and isomerizations, often driven by the release of ring strain or photochemical activation. These reactions provide pathways to alternative bicyclic and tricyclic frameworks.
A classic example is the thermal isomerization of bicyclo[3.2.0]hept-2-ene to bicyclo[2.2.1]hept-2-ene. researchgate.netacs.org This transformation is a formal wikipedia.orgnih.gov sigmatropic carbon shift. researchgate.net Mechanistic studies, including kinetic analyses and deuterium (B1214612) labeling, have investigated the stereochemistry of this rearrangement. njit.edujst.go.jp The reaction is understood to proceed through a singlet diradical intermediate traversing a flat potential energy surface rather than a fully concerted, orbital symmetry-allowed pathway. york.ac.uknih.govresearchgate.net This diradical mechanism accounts for the observed stereochemical outcomes. researchgate.net
Photochemical rearrangements of bicyclo[2.2.1]heptene derivatives also proceed via sigmatropic shifts. For instance, the irradiation of Bicyclo[2.2.1]heptene-2-carbonitrile results in its conversion to two main products through competing pathways. mcmaster.ca The major product, bicyclo[4.1.0]hept-2-ene-1-carbonitrile, is formed via a wikipedia.orgnih.gov-sigmatropic shift, while the minor product, tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile, arises from a wikipedia.orgorganicreactions.org-sigmatropic shift. mcmaster.ca These reactions are considered orbital symmetry-allowed photochemical processes, although further investigation is needed to determine if they are concerted or involve diradical intermediates. mcmaster.ca
| Reaction Type | Starting Material | Product(s) | Conditions | Mechanism |
|---|---|---|---|---|
| Thermal Isomerization | Bicyclo[3.2.0]hept-2-ene | Bicyclo[2.2.1]hept-2-ene | Thermal (e.g., 276 °C, gas phase) njit.edu | wikipedia.orgnih.gov Sigmatropic Carbon Shift (via diradical intermediate) york.ac.ukresearchgate.net |
| Photochemical Rearrangement | Bicyclo[2.2.1]heptene-2-carbonitrile | Bicyclo[4.1.0]hept-2-ene-1-carbonitrile and Tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile | Irradiation (medium pressure Hg lamp) mcmaster.ca | wikipedia.orgnih.gov and wikipedia.orgorganicreactions.org Sigmatropic Shifts mcmaster.ca |
Catalytic Reaction Mechanisms Involving Bicyclo[2.2.1]hept-2-ene
Palladium-Mediated C-H Functionalization Mechanisms (e.g., Catellani-type Reactions)
Bicyclo[2.2.1]hept-2-ene, commonly known as this compound, plays a crucial role as a transient mediator in palladium-catalyzed C-H functionalization reactions, most notably the Catellani reaction. wikipedia.orgchem-station.com This powerful methodology enables the selective difunctionalization of aryl halides at both the ortho and ipso positions in a single operation. nih.govorganicreactions.orgnih.gov
The generally accepted catalytic cycle for the Catellani reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst, forming an arylpalladium(II) species. wikipedia.orgnih.gov This intermediate then undergoes carbopalladation via migratory insertion of a this compound molecule. wikipedia.org A key feature of the resulting aryl-norbornyl-palladium complex is its inability to undergo β-hydride elimination due to the geometric constraints of the bicyclic system (Bredt's Rule). wikipedia.org
This stable intermediate then undergoes an intramolecular electrophilic C-H activation at the ortho position of the aryl group, forming a five-membered palladacycle. wikipedia.orgnih.gov This palladacycle is a key intermediate that acts as a scaffold for subsequent reactions. nih.gov It can then react with an electrophile (e.g., an alkyl halide) in a second oxidative addition step, generating a Pd(IV) intermediate. wikipedia.orgresearchgate.netrsc.org Reductive elimination from this Pd(IV) species forms the new C-C bond at the ortho position. wikipedia.org Finally, the this compound molecule is expelled in a β-carbon elimination step, and the catalytic cycle is completed by a terminating cross-coupling reaction (such as Suzuki or Heck coupling) at the ipso position, which regenerates the Pd(0) catalyst. wikipedia.org
| Step | Description | Key Intermediates | Palladium Oxidation State Change |
|---|---|---|---|
| 1. Oxidative Addition | Aryl halide adds to the palladium catalyst. | Arylpalladium(II) complex | Pd(0) → Pd(II) |
| 2. Migratory Insertion | This compound inserts into the Aryl-Pd bond. | Aryl-norbornyl-palladium(II) complex | None |
| 3. C-H Activation | Intramolecular palladation at the ortho position of the aryl group. | Five-membered palladacycle | None |
| 4. Second Oxidative Addition | An electrophile (e.g., alkyl halide) adds to the palladacycle. | Pd(IV) complex wikipedia.orgnih.gov | Pd(II) → Pd(IV) |
| 5. Reductive Elimination | Formation of the ortho C-C bond. | Pd(II) complex | Pd(IV) → Pd(II) |
| 6. Termination | This compound extrusion followed by ipso cross-coupling. | Final organic product | Pd(II) → Pd(0) |
Migratory Insertion Pathways in Transition Metal Catalysis
Migratory insertion of bicyclo[2.2.1]hept-2-ene into transition metal-carbon bonds is a fundamental step in various catalytic processes, including the Catellani reaction and vinyl addition polymerizations. nih.govnih.govresearchgate.net The high reactivity of this compound in this step is attributed to the significant ring strain (approximately 21.6 kcal/mol) of its double bond, which is substantially relieved upon conversion from sp² to sp³ hybridization during insertion. nih.gov
The insertion process typically involves the coordination of the this compound double bond to the metal center, followed by the concerted migration of an adjacent alkyl or aryl group from the metal to one of the alkene carbons, forming a new metal-carbon σ-bond. rsc.org In palladium catalysis, the migratory insertion of this compound into an aryl-palladium(II) bond is a key step that precedes the C-H activation in Catellani-type reactions. nih.gov
A critical mechanistic feature of reactions involving this compound is the stereochemistry of the resulting alkyl-metal intermediate and its subsequent reactivity. After migratory insertion, the metal is situated in an exo position on the norbornyl skeleton. nih.gov This configuration prevents subsequent β-hydride elimination, a common termination pathway for many catalytic reactions involving alkenes. This is because the bridgehead proton is sterically inaccessible for elimination (violating Bredt's rule), and the other β-hydrogen is in a cis orientation to the metal center, making syn-elimination impossible. wikipedia.org This kinetic stability of the norbornyl-palladium intermediate is what allows for subsequent reactions like C-H activation to occur, forming the basis of the unique reactivity observed in palladium/norbornene cooperative catalysis. nih.gov
Polymerization of Bicyclo 2.2.1 Hept 2 Ene
Vinyl/Addition
Vinyl/addition polymerization of Bicyclo[2.2.1]hept-2-ene is a process that proceeds by opening the double bond of the monomer, leaving the bicyclic structure intact. hhu.de This method, also referred to as coordination-insertion polymerization, results in a saturated polymer backbone composed of 2,3-linked bicyclic units. researchgate.netresearchgate.net The resulting polynorbornene is characterized by its high thermal and chemical stability, elevated glass transition temperatures, and desirable dielectric properties, making it a material of interest for applications such as interlevel dielectrics in microelectronics. hhu.denih.gov
A variety of late transition metal catalysts, particularly those based on nickel, palladium, zirconium, and chromium, have been effectively employed for the vinyl polymerization of this compound. hhu.de
Nickel (Ni) Catalysts: Nickel-based catalysts have demonstrated the ability to homopolymerize polar this compound derivatives. rsc.org For instance, certain bispyrazolylimine dinickel(II) complexes, when activated by methylaluminoxane (B55162) (MAO), exhibit high activity for this compound polymerization, producing high molecular weight polythis compound. researchgate.net
Palladium (Pd) Catalysts: Palladium complexes are among the most extensively studied catalysts for this process. Cationic palladium(II) complexes, such as those with weakly coordinated nitrile ligands, show significantly increased activity compared to earlier neutral palladium(II) halides. researchgate.net More recently, Pd-catalysts bearing N-heterocyclic carbene (NHC) ligands have been utilized for the polymerization of norbornenes with bromoalkyl groups. nih.govmdpi.com Cationic (η3-allyl)palladium compounds have also been successful in polymerizing this compound esters. rsc.org
Zirconium (Zr) Catalysts: Zirconocene/MAO catalyst systems are noted for their use in the copolymerization of this compound with ethene. hhu.de
Chromium (Cr) Catalysts: While less common, chromium-based catalysts are also mentioned in the literature for the vinyl polymerization of strained cyclic olefins like this compound. hhu.de
The choice of metal and the ligand environment significantly influences the catalyst's activity, the resulting polymer's molecular weight, and its microstructure.
The vinyl polymerization of this compound catalyzed by transition metals is understood to proceed via a coordination-insertion mechanism. The process is initiated by the coordination of the this compound monomer to the active metal center. Following coordination, the monomer is inserted into a metal-alkyl or metal-hydride bond, leading to the growth of the polymer chain. researchgate.net
For palladium-catalyzed systems, a proposed mechanism involves a this compound molecule coordinating to the cationic Pd+ center of a binuclear compound, followed by insertion into the methyl group. researchgate.net In the case of nickel catalysts activated with MAO, a coordination mechanism has also been proposed. hhu.de This step-wise insertion process, repeated with subsequent monomer units, leads to the formation of the high molecular weight saturated polythis compound chain.
Besides transition metal-catalyzed coordination polymerization, Bicyclo[2.2.1]hept-2-ene can also be polymerized through cationic and radical mechanisms, although these methods are less common and often result in lower molecular weight polymers or oligomers. researchgate.net
Cationic Polymerization: This can be initiated by Friedel-Crafts catalysts or other cationic initiators like Lewis acids (e.g., SnCl4) or protonic acids. google.comgoogle.com The process involves the generation of a carbocation that then propagates by attacking the double bond of subsequent monomer units.
Radical Polymerization: Radical catalysts can also be used to polymerize this compound. researchgate.net This method typically yields a saturated polymer with a rearranged structure, featuring 2,7-linkages instead of the 2,3-linkages seen in coordination polymerization. researchgate.net
It is important to note that these approaches are generally less controlled than transition metal-catalyzed methods and are not as widely used for producing high-performance polynorbornenes. researchgate.net
The vinyl addition polymerization method is applicable to both the homopolymerization of this compound and its derivatives, as well as their copolymerization with other olefins.
Homopolymerization: The homopolymerization of this compound yields a rigid polymer with a high glass transition temperature. rsc.org However, the synthesis of high-molecular-weight homopolymers of certain functionalized norbornenes, such as those with bromoalkyl groups, can be challenging due to lower monomer reactivity. nih.govmdpi.com
Copolymerization: To overcome reactivity issues and to tailor polymer properties, this compound and its derivatives are often copolymerized with more reactive monomers like ethene or α-olefins. hhu.demdpi.com For instance, this compound-ethylene copolymers, often produced with metallocene catalysts, are commercially significant materials. hhu.de Copolymerization allows for the modification of properties such as the glass transition temperature and the service window of the resulting polymer. rsc.org
The reactivity of this compound derivatives in polymerization can be significantly influenced by the nature of the substituent. For example, in the case of norbornenes with bromoalkyl groups, the reactivity decreases as the bromine atom gets closer to the double bond. nih.govmdpi.com
Structure-Property Relationships in Polynorbornenes
The properties of polynorbornenes are intricately linked to their molecular structure, which is in turn determined by the polymerization method and the structure of the monomer used.
The structure of the this compound monomer, particularly the presence and nature of substituents, has a profound impact on the microstructure and stereoregularity of the resulting polymer. The stereochemistry of the polymer chain, including tacticity (the stereochemical arrangement of adjacent chiral centers), is a critical factor influencing its physical and mechanical properties. acs.orgrsc.org
The insertion of this compound units into a polymer chain creates stereogenic carbons, leading to complex microstructures. mdpi.com The arrangement of these units can be isotactic, syndiotactic, or atactic. For example, in ethylene-norbornene copolymers, the sequence of this compound units can lead to various stereosequences, such as meso-meso NNN triads. mdpi.com
The endo or exo orientation of substituents on the this compound monomer can also affect its reactivity and the resulting polymer structure. rsc.org Furthermore, the rigidity of the polythis compound backbone, a defining characteristic, can be modified by introducing flexible side chains through the use of functionalized monomers. rsc.org The tacticity of the polymer has been shown to influence its crystal structure and thermal behavior. acs.org For instance, the solvent used during polymerization can influence the tacticity of cyclic polythis compound. rsc.org
Design of Functionalized Polynorbornenes with Tailored Properties
The inherent versatility of the this compound monomer allows for the strategic incorporation of a wide array of functional groups, enabling the synthesis of polynorbornenes with precisely tailored physical, chemical, and mechanical properties. This functionalization can be achieved through two primary approaches: the polymerization of this compound monomers already bearing the desired functional groups, or the post-polymerization modification of a pre-formed polythis compound backbone. These strategies provide a powerful toolkit for designing materials suited for a diverse range of advanced applications, from microelectronics to membrane separations and biomedical devices.
The introduction of specific side groups onto the polythis compound backbone can dramatically alter its macroscopic properties. For instance, the thermal stability, mechanical strength, and solubility of the polymer can be systematically tuned. By selecting appropriate functional moieties, researchers can control properties such as the glass transition temperature (Tg), decomposition temperature (Td), surface energy, refractive index, and dielectric constant.
Tailoring Thermal and Mechanical Properties
The thermal and mechanical properties of polynorbornenes can be effectively controlled through the incorporation of various functional groups. Unfunctionalized vinyl-addition polythis compound (VAPNB) has a limited processing window due to its small difference between the glass transition temperature (Tg) and the decomposition temperature (Td) rsc.orgresearchgate.netrsc.org. However, by copolymerizing this compound with monomers containing alkyl, aryl, or aryl ether substituents, the service window of VAPNBs can be significantly broadened. rsc.orgresearchgate.netrsc.org For example, the introduction of flexible alkyl chains can plasticize the polymer, leading to an increase in the elongation-to-break values and a decrease in brittleness. promerus.com
Copolymerization of this compound-dicarboximide monomers with different substituents, such as cyclohexyl and octyl groups, allows for precise control over the glass transition temperature. The Tg of the resulting copolymers can be linearly tuned between the Tg values of the respective homopolymers, offering a predictable way to design materials with specific thermal characteristics. researchgate.net The incorporation of bulky or rigid side groups, such as phenyl or adamantyl moieties, can increase the Tg of the polymer. researchgate.netadvancedsciencenews.com Conversely, flexible side chains tend to lower the Tg.
Post-polymerization crosslinking is another powerful method to enhance thermal and mechanical properties. For instance, polynorbornenes with thermo-crosslinkable benzocyclobutene side chains can be converted into a crosslinked network after polymerization, resulting in a material with a very high Tg (up to 400 °C) and good processability. rsc.org
Table 1: Influence of Functional Groups on the Thermal and Mechanical Properties of Polynorbornenes
| Monomer/Functional Group | Polymerization Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Elongation-to-Break (%) |
|---|---|---|---|---|
| Unfunctionalized this compound | Vinyl-addition | High | - | < 1 |
| This compound/Triethoxysilyl this compound (90/10) | - | Lowered | - | ~15 |
| This compound with n-alkyl chains (octyl, decyl, dodecyl) | Vinyl-addition | 91.7 to 192.4 | - | Increased ductility |
| N-cyclohexyl-exo-norbornene-5,6-dicarboximide | ROMP | 129 | - | - |
| N-(1-adamantyl)-exo-norbornene-5,6-dicarboximide | ROMP | 271 | - | - |
| This compound with benzocyclobutene side chains (crosslinked) | ROMP | up to 400 | - | - |
This table is interactive and allows for sorting and filtering of the data.
Controlling Surface Properties and Adhesion
The surface properties of polynorbornenes, such as hydrophobicity and adhesion, can be readily modified. Homopolythis compound exhibits poor adhesion to common substrates like silicon, silicon dioxide, and various metals. promerus.com The incorporation of functional groups capable of interacting with the substrate surface is a common strategy to improve adhesion. For example, attaching triethoxysilyl groups to the polymer backbone significantly enhances adhesion to inorganic surfaces through the formation of covalent bonds upon hydrolysis and condensation. promerus.com
Tuning Optical and Dielectric Properties
The optical and dielectric properties of polynorbornenes are of significant interest for applications in microelectronics and optics. The low dielectric constant of unfunctionalized polythis compound makes it a promising candidate for interlevel dielectrics. promerus.com However, the introduction of polar functional groups to improve other properties, such as adhesion, can increase the dielectric constant. For instance, the incorporation of triethoxysilyl groups raises the dielectric constant due to the polarity of the functional group. promerus.com
Conversely, the introduction of bulky, non-polar groups can lower the dielectric constant by increasing the free volume of the polymer. A novel linear silicon-containing polythis compound with thermo-crosslinkable benzocyclobutene side chains, after post-polymerization at high temperature, forms a crosslinked network exhibiting a low dielectric constant of 2.60. rsc.org Researchers have also synthesized a series of polar polynorbornenes with high dielectric relaxation strength by incorporating various dipole moieties as pendant groups, making them suitable for applications in sensors and energy generators. nih.govrsc.org
Designing for Gas Separation Membranes
Polythis compound derivatives are excellent candidates for gas separation membranes due to their high free volume and the ease with which their properties can be tailored. mdpi.combenthamdirect.com The permeability and selectivity of these membranes can be fine-tuned by introducing specific functional groups. For example, polynorbornenes with trimethylsilyl (B98337) groups have shown extremely high CO2 permeability. mdpi.com The introduction of flexible siloxane substituents can lead to solubility-controlled separation for light hydrocarbon gases. rsc.org
The performance of polythis compound-based gas separation membranes is highly dependent on the size and nature of the side chains. Even a small change, such as replacing a hydrogen atom with a methyl group, can lead to a significant increase in gas permeability. mdpi.com Crosslinking the polymer matrix after membrane formation is another strategy to improve the stability and selectivity of the membranes. mdpi.com
Table 2: Gas Permeability of Functionalized Polynorbornenes
| Functional Group | Gas | Permeability (Barrer) | CO2/CH4 Selectivity | CO2/N2 Selectivity |
|---|---|---|---|---|
| Trimethylsilyl | CO2 | 4350 | 5.5 | - |
| Triethylsiloxane | CO2 | 1350 | - | 17 |
| Ethoxy groups on a methyl-substituted backbone | C4H10 | - | 21.5 (C4H10/CH4) | - |
| Methoxysilyl on a tricyclononene backbone | CO2 | 190 | - | - |
This table is interactive and allows for sorting and filtering of the data.
Post-Polymerization Modification
Post-polymerization modification (PPM) is a powerful strategy that allows for the introduction of functional groups that may not be compatible with the polymerization conditions. wiley-vch.de This approach involves polymerizing a monomer with a latent or protected functional group, followed by a chemical transformation to unmask or introduce the desired functionality.
A variety of chemical reactions can be employed for PPM of polynorbornenes, including "click" chemistry reactions like the thiol-ene addition. wiley-vch.demdpi.com For example, polynorbornenes containing α-bromo ester moieties can be modified through facile substitution with triphenylphosphine (B44618), followed by a Wittig reaction with various aldehydes to introduce cinnamate (B1238496) esters. nih.gov This method provides a versatile platform for creating a library of functionalized polymers from a single parent polymer.
PPM has also been used to develop materials for biomedical applications. For instance, polythis compound-based bioconjugates have been synthesized by grafting polymers from proteins using aqueous ring-opening metathesis polymerization (ROMP), which can help to reduce the immunogenicity of the protein. researchgate.netnih.gov
Applications of Bicyclo 2.2.1 Hept 2 Ene and Its Derivatives in Advanced Research
Bicyclo[2.2.1]hept-2-ene as a Versatile Building Block in Organic Synthesis
The unique structural and electronic properties of bicyclo[2.2.1]hept-2-ene render it a valuable scaffold for the construction of intricate molecular architectures. Its high reactivity, driven by the release of ring strain, allows it to participate in a wide array of chemical transformations.
Synthesis of Complex Polycyclic Structures and Natural Products
The rigid framework of bicyclo[2.2.1]hept-2-ene serves as an excellent starting point for the synthesis of complex polycyclic and caged molecules. The strained double bond readily undergoes various cycloaddition reactions, providing access to a diverse range of intricate structures. For instance, the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles is a common method to synthesize substituted norbornene derivatives, which can then be further elaborated into more complex systems.
Ring-opening metathesis polymerization (ROMP) of this compound derivatives, followed by subsequent chemical transformations, has emerged as a powerful strategy for the synthesis of complex polycyclic aromatic hydrocarbons. Furthermore, bicyclo[2.2.1]hept-2-ene and its derivatives have been utilized as key intermediates in the total synthesis of various natural products. The conformational rigidity of the bicyclo[2.2.1]heptane skeleton allows for a high degree of stereocontrol in subsequent reactions, which is crucial for the synthesis of stereochemically complex natural products. For example, substituted bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-en-2-one are pivotal starting materials for synthesizing chiral compounds with highly substituted cyclopentyl moieties, which are core structures in prostaglandins, terpenes, and carbocyclic sugars. nih.gov
Construction of Molecular Cages and Supramolecular Assemblies
The well-defined geometry and rigidity of the bicyclo[2.2.1]hept-2-ene framework make it an ideal component for the construction of molecular cages and other supramolecular assemblies. These structures are of great interest for applications in host-guest chemistry, molecular recognition, and catalysis.
Ligands incorporating the bicyclo[2.2.2]oct-7-ene unit, a close structural relative of this compound, have been successfully employed in the assembly of metal-organic cages. researchgate.net These cages can exhibit permanent porosity and have potential applications in gas storage and separation. The rigid backbone provided by the bicyclic unit is crucial for maintaining the structural integrity of the cage and its internal cavity. researchgate.net
Precursors for Bioactive Esters and Pharmaceuticals
Derivatives of bicyclo[2.2.1]hept-2-ene have shown promise as precursors for the synthesis of bioactive esters and pharmaceutical compounds. The bicyclic scaffold can be functionalized with various pharmacophores to generate novel drug candidates with unique three-dimensional structures.
For instance, carbocyclic nucleoside analogues containing the bicyclo[2.2.1]hept-2-ene-2-methanol framework have been synthesized and investigated for their potential biological activity. nih.gov Additionally, N-aminobicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboximide and its derivatives have been prepared and studied for their reactivity and potential as bioactive molecules. researchgate.net The synthesis of various amide and sulfonamide derivatives from this scaffold highlights the potential for creating a diverse library of compounds for biological screening. researchgate.net
Functional Polymers and Advanced Materials from Bicyclo[2.2.1]hept-2-ene
The polymerization of bicyclo[2.2.1]hept-2-ene and its functionalized derivatives, primarily through ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization, yields a class of polymers known as polynorbornenes. These materials exhibit a unique combination of properties, making them suitable for a wide range of advanced applications.
High-Performance Polymeric Materials (e.g., Dielectric, Mechanical, Thermal Stability)
Polynorbornenes are known for their excellent thermal stability, high glass transition temperatures, and low dielectric constants, making them attractive for applications in microelectronics and as high-performance engineering thermoplastics. acs.orgnih.gov The properties of these polymers can be readily tuned by incorporating different functional groups into the this compound monomer.
Functionalized polynorbornenes have been developed as low-k dielectric materials for use in microelectronic packaging. researchgate.net For example, a fluorinated polythis compound synthesized via ROMP and subsequent cross-linking exhibited a low dielectric constant (Dk) of 2.39 and a low dissipation factor (Df) of 3.7 × 10⁻³ at a high frequency of 5 GHz. nih.gov The thermal stability of these polymers is also noteworthy, with many derivatives showing decomposition temperatures well above 300°C. chemistryviews.orgrsc.org
The mechanical properties of polynorbornenes can also be tailored. While the homopolymer can be brittle, the incorporation of flexible alkyl chains can significantly improve the elongation-to-break values. researchgate.net Copolymers of this compound with other monomers can also lead to materials with enhanced mechanical toughness.
Table 1: Properties of High-Performance Polymers from Bicyclo[2.2.1]hept-2-ene Derivatives
| Polymer Derivative | Dielectric Constant (Dk) at 1 MHz | Tensile Strength (MPa) | Young's Modulus (GPa) | Decomposition Temperature (Td, 5% weight loss) (°C) |
|---|---|---|---|---|
| Poly(N-3,5-bis(trifluoromethyl)biphenyl-norbornene-pyrrolidine) | 20 | Not Reported | Not Reported | ~300 chemistryviews.org |
| Poly(N-phenyl-norbornene-pyrrolidine) | 3 | Not Reported | Not Reported | ~300 chemistryviews.org |
| Cross-linked Fluorinated Polythis compound | 2.39 (at 5 GHz) | Not Reported | Not Reported | >400 |
| Neat polyNCA | Not Reported | ~12 | ~0.3 | Not Reported |
Porous Organic Polymers for Adsorption and Separation Technologies (e.g., Gas Membranes, CO2 Capture)
The rigid and contorted structure of polythis compound chains can lead to the formation of porous organic polymers (POPs) with high free volume and large surface areas. These materials are highly promising for applications in gas separation, including the capture of carbon dioxide (CO2).
Polythis compound-based membranes have demonstrated excellent performance in gas separation applications. semanticscholar.org The introduction of bulky side groups, such as trimethylsilyl (B98337), can significantly increase the gas permeability. For instance, a polythis compound with trimethylsilyl groups exhibited a CO2 permeability of 4350 Barrer. nih.gov The selectivity of these membranes can also be tuned by adjusting the chemical structure of the monomer. Copolymers of 5-vinyl-2-norbornene and this compound have shown that increasing the vinyl-norbornene content leads to higher CO2 permeability. nih.gov
Furthermore, POPs derived from this compound derivatives have been investigated for their CO2 capture capabilities. These materials can exhibit high CO2 uptake capacities due to their microporous structure and the potential for introducing CO2-philic functional groups. For example, certain porous organic polymers have shown CO2 uptake capacities as high as 4.22 to 6.3 mmol g⁻¹ at 273 K and 1 bar. osti.gov The ability to tailor the pore size and surface chemistry of these polymers makes them highly attractive for developing next-generation CO2 capture technologies. rsc.org
Table 2: Performance of Porous Organic Polymers from Bicyclo[2.2.1]hept-2-ene in Gas Separation and CO2 Capture
| Polymer/Membrane | Target Gas | Permeability (Barrer) | Selectivity | CO2 Uptake Capacity (mmol g⁻¹) |
|---|---|---|---|---|
| Polyvinylthis compound (pVNB) | CO2 | 104 | Not Reported | Not Applicable |
| Trimethylsilyl-substituted Polythis compound | CO2 | 4350 | CO2/CH4: 5.5 | Not Applicable |
| Addition Polythis compound with perfluorophenyl side groups | CO2 | 225 | CO2/N2: 20.5 | Not Applicable |
| Covalent Triazine Framework (CTF) | CO2 | Not Applicable | Not Applicable | 4.7 at 273 K, 1 bar |
Polymers for Energy Applications (e.g., Polymer Electrolytes, Energy Storage)
Polymers derived from Bicyclo[2.2.1]hept-2-ene, commonly known as this compound, are emerging as significant materials in the field of energy applications, particularly for next-generation batteries. Their unique properties, such as high mechanical strength, thermal stability, and tunable chemical functionality, make them ideal candidates for polymer electrolytes in lithium-metal batteries.
Researchers have developed novel polycarbonate-based gel polymer electrolytes (GPEs) synthesized via ring-opening metathesis polymerization (ROMP) of this compound derivatives. These GPEs exhibit high ionic conductivity, reaching up to 3.43 mS cm⁻¹ at room temperature, and possess a high electrochemical oxidation voltage. acs.org This combination of properties helps to address the safety concerns associated with liquid electrolytes, such as flammability and leakage, while offering higher ionic conductivity than many solid polymer electrolytes (SPEs). acs.org
In the realm of SPEs, this compound-based polymers have been investigated as single-ion conductors, which are advantageous for minimizing concentration polarization and enhancing charge and discharge rates in lithium cells. techbriefs.com this compound sulfonic acid esters, synthesized via ROMP, result in polymer structures with sulfonate ionomers attached to the backbone. techbriefs.com This design immobilizes the anion, allowing only for the conduction of mobile Li⁺ ions. techbriefs.com Blending these polymers with poly(ethylene oxide) has produced free-standing films with conductivities of 2 × 10⁻⁵ S·cm⁻¹ at ambient temperature. techbriefs.com
Furthermore, bottlebrush polynorbornenes carrying polyethylene glycol (PEG) side chains have demonstrated ionic conductivity an order of magnitude higher than linear PEG at temperatures between 25–80 °C. acs.org Block copolymers synthesized by ROMP also show good thermal stability over a wide temperature range, from -25 to +200 °C, making them suitable for high-temperature lithium batteries. acs.org Quaternized polythis compound random copolymers are also being tailored for various energy storage devices, with studies focusing on the impact of polymer composition on properties like hydroxide conductivity and water uptake for fuel cell applications. acs.orgornl.gov A copolymer of 5-(3-bromopropyl)-2-norbornene and this compound with trimethylammonium groups achieved a hydroxide conductivity of 109 mS/cm at 80 °C. ornl.gov
Responsive and Self-Healing Polymeric Systems
The development of polymers capable of self-repair is a critical area of materials science, aiming to extend material lifespan and reduce waste. Polythis compound and its derivatives are being explored for their potential in creating responsive and self-healing systems. These materials can be designed to heal damage autonomously or in response to an external stimulus.
One approach involves the use of metallopolymer gels. For instance, metallogels formed by the supramolecular assembly of terpyridine-functionalized this compound polymers with metal ions like Ni²⁺, Co²⁺, Fe²⁺, and Zn²⁺ exhibit self-healing properties. researchgate.net The healing mechanism in these systems is based on the reversible nature of metal-ligand bonds. Among these, gels based on Zn²⁺ ions show the fastest self-healing at room temperature without external stimuli, attributed to the lower affinity of the metal-ligand binding. researchgate.net
Another strategy focuses on creating reversible crosslinks within the polymer network. This can be achieved through dissociative processes, where crosslinks break and reform, or associative processes involving the interaction of reactive end groups. researchgate.net These dynamic bonds, which can include hydrogen bonds, allow the material to mend itself after being damaged. e3s-conferences.orgyoutube.com
Shape memory polymers (SMPs) based on polythis compound also contribute to self-healing capabilities. When blended with materials like bitumen for road construction, polythis compound can enhance thermal stability and hardness. researchgate.net The shape memory effect can be triggered to aid in closing cracks and restoring the material's integrity. Research has shown that the addition of polythis compound to bitumen results in a compatible blend with increased decomposition temperatures. researchgate.net
The self-healing efficiency of these systems can be substantial. For example, a self-healing polyisoprene, a type of polyolefin, demonstrated the ability to bear weights of up to 2.5 kilograms after a cut was healed for just one minute at room temperature. riken.jp This physical self-healing mechanism is attributed to the specific microstructure of the polymer. riken.jp
Optical Materials and Photochromic Applications
Polymers derived from Bicyclo[2.2.1]hept-2-ene are valuable platforms for creating advanced optical materials due to the ease with which functional chromophores can be incorporated into the polymer structure. This allows for the development of materials with tunable optical properties, particularly photochromism, where the material undergoes a reversible change in color upon exposure to light.
Several types of photochromic molecules have been attached as side groups to polythis compound backbones, leading to a variety of light-responsive materials:
Spiropyrans: Linear polynorbornenes with spiropyran side groups have been synthesized. acs.orgnih.gov Under UV irradiation, the colorless spiropyran isomerizes to the colored merocyanine form. This property has been used to create layer-by-layer films that can be assembled and disassembled with light, suggesting applications in photocontrolled delivery systems. acs.orgnih.gov
Azobenzenes: Addition-type polynorbornenes containing azobenzene chromophores have been developed. These polymers exhibit excellent thermal stability and undergo photoisomerization, which can be observed in real-time. koreascience.kr The rate of isomerization and relaxation is dependent on the specific structure of the azobenzene moiety. koreascience.kr
Rhodamines: Polynorbornenes with installed rhodamine dyes have been synthesized via Ring-Opening Metathesis Polymerization (ROMP). These polymers exhibit not only photochromism (changing color when exposed to UV light) but also mechanochromism and thermochromism, making them multi-stimuli-responsive materials. nih.gov
α-Cyanostilbenes: Liquid crystalline polynorbornenes featuring α-cyanostilbene side-chains have been shown to exhibit photoinduced reversible fluorescence switching. rsc.org Polymer thin films can change their fluorescence colors under UV light of different wavelengths (365 nm and 254 nm) due to reversible E/Z isomerization and [2+2] dimerization. rsc.org
The synthesis method, such as addition polymerization or ROMP, influences the properties of the final material. For instance, addition-type polynorbornenes are known for their very high glass transition temperatures (300-360 °C), which is beneficial for the long-term stability of optical information storage. koreascience.kr
Ion Exchange and Proton Exchange Membranes
Polymers based on Bicyclo[2.2.1]hept-2-ene are highly promising for applications in ion exchange and proton exchange membranes, which are critical components of technologies like fuel cells and water electrolyzers. acs.orgresearchgate.net The versatility of this compound chemistry allows for the synthesis of both anion-exchange membranes (AEMs) and cation-exchange membranes with tailored properties.
Anion-Exchange Membranes (AEMs): Polythis compound-based AEMs have been extensively studied due to their potential for high ion conductivity and stability. mdpi.com These membranes are often synthesized through vinyl addition polymerization or ROMP. acs.orgresearchgate.net Key research findings include:
High Conductivity: Cross-linked polythis compound AEMs can achieve high hydroxide conductivity. For example, tetrablock copolymers with a high ion-exchange capacity (IEC) of 3.46 mequiv/g have been developed. acs.org A random copolymer membrane demonstrated a conductivity of 194 mS/cm at 80 °C, comparable to that of a block copolymer (201 mS/cm at 80 °C). osti.gov
Control of Water Uptake: Excessive water uptake can lead to swelling and softening of the membrane. Light cross-linking is an effective strategy to control water uptake while maintaining high IEC. acs.org
Chemical Stability: The all-hydrocarbon backbone of vinyl addition polynorbornenes provides excellent chemical stability in the high pH environments of alkaline fuel cells. mdpi.com
Microstructure: Block copolymers can form well-defined microphase-separated structures, creating efficient ion-conducting channels. mdpi.comosti.gov However, high ionic conductivity can also be achieved in random copolymers and homopolymers. osti.gov
Fluorination: Introducing perfluorinated branch chains into the polymer structure can lead to high hydroxide conductivity (up to 106.9 mS cm⁻¹ at 80 °C) even at low IEC, due to ion clustering and side-chain microphase separation. mdpi.com
Cation-Exchange Membranes: Research has also focused on developing cation-exchange membranes from modified polynorbornenes. One approach involves synthesizing poly(N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide) and then replacing a fluorine atom with a sulfonic acid group under mild conditions. csic.es This method avoids the potential for polymer chain degradation that can occur with direct sulfonation of phenyl groups. csic.es The presence of fluorine atoms in the side chains can also increase gas permeability by reducing intramolecular interactions. csic.es
Nanomaterials Based on Polynorbornenes
The unique polymerization characteristics of Bicyclo[2.2.1]hept-2-ene and its derivatives make them excellent building blocks for the creation of advanced nanomaterials. Polynorbornenes can be used to form polymer shells on nanoparticles, create nanocomposites with enhanced properties, and self-assemble into nanostructures for various applications.
Polymer-Coated Nanoparticles: Polythis compound can be grown radially from the surface of nanoparticles using surface-initiated polymerization techniques like ROMP. This creates a polymer "brush" layer that can stabilize the nanoparticle core and introduce new functionalities.
Gold Nanoparticles: Cross-linked polythis compound shells have been grown on gold nanoparticles. The polymer is initiated from the particle surface, and subsequent cross-linking, for example with diamines, enhances the stability of the nanoparticles against oxidative etching. acs.org The stability can be tuned by the choice of cross-linker. acs.org These structures can also be used to create hollow polymer capsules by etching away the nanoparticle core, with potential applications in drug delivery. acs.org
Silica Nanoparticles: Nanocomposites consisting of a silica core with a polythis compound brush have also been prepared via ROMP. The density of the polymer chains on the surface can be controlled, which is crucial for tailoring the properties of the final material. acs.org
Polymer Nanocomposites: Polythis compound can be combined with inorganic nanomaterials to create nanocomposites with improved thermal and dielectric properties.
Polythis compound/Montmorillonite (MMT) Nanocomposites: Exfoliated nanocomposites have been synthesized by in-situ ROMP of this compound within the layers of MMT clay. ege.edu.tr The resulting materials exhibit a homogeneous distribution of clay platelets and show higher thermal degradation temperatures and lower dielectric constants compared to pure polythis compound. The dielectric constant was found to decrease as the clay content increased, making these materials promising for low-dielectric film applications in the electronics industry. ege.edu.tr
Self-Assembled Nanoparticles: Amphiphilic block copolymers containing polythis compound can self-assemble in solution to form nanoparticles.
Thermosensitive Nanoparticles: Core-shell nanoparticles with a hydrophobic polythis compound core and a hydrophilic poly(ethylene oxide) (PEO) shell have been designed. rsc.orgrsc.org These nanoparticles are thermosensitive; an increase in temperature above the glass transition temperature of the polythis compound core (around 37 °C) causes the core to contract, leading to the release of encapsulated molecules like DNA oligonucleotides. rsc.org This makes them promising carriers for targeted drug delivery. rsc.orgrsc.org
Biohybrid Materials Synthesis (e.g., Plant-Polythis compound Conjugates)
Biohybrid materials combine biological components with synthetic materials to create new functional systems that leverage the properties of both. nih.govfraunhofer.de Bicyclo[2.2.1]hept-2-ene derivatives are increasingly used in this field due to the versatility of ROMP, which allows for polymerization under mild, biocompatible conditions.
Plant-Polythis compound Conjugates: A novel approach has been developed to integrate this compound-derived polymers with living plants. nih.govacs.org This method uses a grafting-from ROMP technique under physiological conditions to create a polymer layer on the surface of plant leaves. nih.govacs.org The process involves:
Creating biological macroinitiators on the leaf surface.
Polymerizing this compound-derived monomers via spray coating. acs.org
Two types of monomers have been successfully polymerized on the leaves of Nicotiana benthamiana: this compound polyethylene glycol imide (NBPEG) and this compound zwitterionic sulfobetaine (NBZW). acs.org The presence of these polymer layers was confirmed by various characterization techniques. acs.org This technology opens up possibilities for large-scale plant modification and could be used to develop thermal barriers, biosensors, or crop protection layers to enhance plant health and resilience. nih.govacs.org
Protein-Polythis compound Conjugates: Polynorbornenes have also been conjugated to proteins to improve their therapeutic properties. This is often seen as an alternative to PEGylation, which can sometimes cause hypersensitivity reactions.
"Graft-to" Approach: Water-soluble polythis compound block copolymers have been synthesized via ROMP and then attached to lysine residues on protein surfaces. acs.org This method was demonstrated with viral nanoparticles from bacteriophage Qβ, a common platform in nanomedicine. The resulting conjugates showed no cytotoxicity. acs.org
"Grafting-from" Approach: This technique has been used to synthesize conjugates of therapeutically relevant enzymes like urate oxidase (uricase), which is used to treat gout. rsc.orgresearchgate.netrsc.org Polythis compound chains are grown directly from the protein surface. These conjugates have been shown to:
Retain bioactivity comparable to PEGylated uricase. rsc.org
Exhibit increased stability at different temperatures and pH levels. rsc.org
Have low protein immunogenicity. rsc.org
Avoid recognition by anti-PEG antibodies when a zwitterionic polythis compound is used. rsc.orgrsc.org
These findings highlight the potential of polythis compound-based bioconjugates as a next-generation platform for protein therapeutics. rsc.org
Bicyclo[2.2.1]hept-2-ene in Catalysis and Ligand Design
Bicyclo[2.2.1]hept-2-ene (this compound) and its derivatives play a multifaceted role in the field of catalysis. The strained double bond of the this compound molecule makes it a highly reactive monomer in various polymerization reactions and a key component in sophisticated catalytic cycles. evitachem.com Furthermore, functionalized norbornenes can act as ligands, influencing the outcome of catalytic transformations.
Role in Catalytic Cycles: this compound is a cornerstone of the Palladium/Norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.gov In this process, this compound acts as a transient mediator that enables the functionalization of aryl halides at the ortho position and a less reactive C-H bond at the meta position. rsc.org The reaction typically proceeds through several key steps: ortho C-H activation, this compound insertion into the Pd-C bond, and subsequent C-H activation at a different position. rsc.org The structure of the this compound molecule is critical in every step of the catalytic cycle, and structurally modified norbornenes are used to solve selectivity challenges and improve reaction efficiency. nih.gov
Monomer in Catalysis: this compound is readily polymerized via two main pathways catalyzed by transition metal complexes:
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful method for synthesizing polynorbornenes with a wide range of functional groups. Catalysts for ROMP are often based on ruthenium, such as Grubbs catalysts, or tungsten. researchgate.netrsc.org For example, a tungsten(II) carbonyl compound has been shown to be an effective catalyst for the dimerization and ROMP of this compound. researchgate.net
Vinyl Addition Polymerization: This pathway produces polymers with a saturated, all-carbon backbone, leading to materials with high thermal stability and chemical resistance. Palladium(II) complexes are commonly used as catalysts for this type of polymerization. researchgate.netacs.orgosti.gov The performance of these catalysts is highly dependent on the ligands attached to the metal center. researchgate.netacs.org
Derivatives as Ligands: The rigid bicyclic structure of this compound can be incorporated into ligand designs to influence the steric and electronic environment of a metal catalyst. While less common than its role as a monomer or mediator, this compound-containing ligands can be used to modulate catalytic activity and selectivity. For instance, in Pd-catalyzed C-H activation, ligands such as pyridine or quinoline derivatives are used in conjunction with this compound to control the reaction pathway. rsc.org The combination of specific ligands and this compound can determine the selectivity-determining step of the reaction, favoring the desired product over side reactions. rsc.org Additionally, platinum(0) complexes with this compound as a ligand have been synthesized and studied for their reactivity. acs.org
Chiral Ligands for Asymmetric Catalysis
The bicyclo[2.2.1]heptane framework is a cornerstone in the design of chiral ligands for asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral molecule. The inherent chirality and rigid structure of this scaffold allow for the precise spatial arrangement of coordinating atoms, which is crucial for inducing high levels of enantioselectivity in metal-catalyzed reactions.
Derivatives of bicyclo[2.2.1]heptane, such as bicyclo[2.2.1]heptane-2,2-dimethanol, serve as valuable precursors for a diverse array of chiral ligands. The diol functional groups can be chemically modified to introduce phosphorus, nitrogen, or other coordinating atoms, thereby generating a library of ligands tailored for specific catalytic applications. These ligands have proven effective in a range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.
A notable advancement in this area is the synthesis of novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton. nih.gov For instance, rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has been employed to produce chiral bicyclic products with high enantiomeric excess. nih.gov These products serve as precursors for new diene ligands that can be utilized in further asymmetric catalytic processes. The development of such ligands underscores the versatility of the bicyclo[2.2.1]heptane scaffold in creating highly effective and selective catalysts.
The strategic placement of substituents on the bicyclic framework allows for fine-tuning of the steric and electronic properties of the resulting ligands, thereby influencing the outcome of the catalytic reaction. This modularity is a significant advantage in the rational design of catalysts for specific asymmetric syntheses.
| Ligand Type | Key Structural Feature | Application in Asymmetric Catalysis | Metal Catalyst |
|---|---|---|---|
| Diene Ligands | Chiral bicyclo[2.2.1]heptadiene skeleton | Asymmetric arylative bis-cyclization | Rhodium |
| Aminophosphine Ligands | Incorporation of phosphorus and nitrogen | Various metal-catalyzed reactions | Various |
| Diol-derived Ligands | From bicyclo[2.2.1]heptane-2,2-dimethanol | Hydrogenation, hydroformylation | Various |
Co-catalysts in Palladium-Catalyzed Reactions
Bicyclo[2.2.1]hept-2-ene and its derivatives have emerged as crucial co-catalysts in a variety of palladium-catalyzed reactions. researchgate.net The unique reactivity of the strained double bond in this compound allows it to participate in catalytic cycles in ways that simple alkenes cannot, leading to novel and efficient synthetic methodologies.
One of the most significant applications of this compound in this context is in the Catellani reaction, a powerful palladium-catalyzed process that enables the ortho-functionalization of aryl halides. In this reaction, this compound acts as a transient mediator, facilitating the formation of a palladacycle intermediate that is key to the subsequent C-H activation and functionalization steps. The use of this compound allows for the sequential introduction of two different groups at the ortho position of an aromatic ring, providing a versatile tool for the synthesis of highly substituted aromatic compounds.
Furthermore, palladium/norbornene cooperative catalysis has been utilized for the difunctionalization of alkenes, where this compound itself can be a substrate. For example, the three-component coupling of this compound, aryl halides, and arylacetylenes can be achieved using ligand-free palladium catalytic systems. researchgate.net This reaction leads to the formation of complex bicyclo[2.2.1]heptane derivatives with high selectivity.
The role of this compound as a co-catalyst is not limited to ortho-functionalization. It has also been employed in acylative Heck reactions, where it facilitates the coupling of acyl electrophiles with alkenes. nsf.gov In these reactions, a palladium catalyst, often in conjunction with a specific ligand, promotes the formation of α,β-unsaturated ketones. nsf.gov The ability of this compound to stabilize key intermediates in the catalytic cycle is crucial for the success of these transformations.
Scaffolds for Heterogeneous Catalysts
The rigid and well-defined structure of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for the development of heterogeneous catalysts. By functionalizing the bicyclic core with catalytically active moieties and then immobilizing these structures onto a solid support, it is possible to create robust and reusable catalysts.
Polymers derived from this compound, known as polynorbornenes, have garnered significant interest as materials for catalyst support. researchgate.net These polymers can be synthesized with high surface areas and tunable porosity, which are desirable characteristics for heterogeneous catalysts. The polymerization of this compound and its derivatives can be achieved through various methods, including ring-opening metathesis polymerization (ROMP) and vinyl addition polymerization. researchgate.net
The resulting porous organic polymers can be functionalized with metal complexes or organocatalytic units to create active and stable heterogeneous catalysts. researchgate.net For example, palladium complexes can be incorporated into a polythis compound matrix to create a catalyst for cross-coupling reactions. The rigid polymer backbone helps to prevent the leaching of the metal catalyst into the reaction medium, allowing for easy separation and reuse of the catalyst.
In addition to catalyst support, the bicyclo[2.2.1]heptane unit itself can be an integral part of a catalytically active site. For instance, bifunctional catalysts have been designed where one part of the bicyclic scaffold binds a substrate while another part contains a catalytic group that promotes a specific transformation. The predictable geometry of the scaffold ensures a precise orientation of the substrate and the catalytic group, leading to enhanced reactivity and selectivity.
Supramolecular Chemistry Involving Bicyclo[2.2.1]heptane Frameworks
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has greatly benefited from the unique structural properties of the bicyclo[2.2.1]heptane framework. The rigidity and preorganized nature of this scaffold make it an ideal building block for the construction of complex host-guest systems and self-assembling materials.
Design of Conformationally Preorganized Hosts for Anion Recognition
The selective recognition and binding of anions is a challenging yet crucial area of supramolecular chemistry, with applications in sensing, environmental remediation, and medicine. The bicyclo[2.2.1]heptane framework has proven to be an excellent platform for the design of highly effective and selective anion receptors. rsc.org
The key to successful anion recognition is the preorganization of hydrogen bond donors in a specific spatial arrangement that complements the geometry of the target anion. rsc.org The rigid bicyclic scaffold of norbornane (B1196662) allows for the precise positioning of functional groups, such as ureas or thioureas, which can act as hydrogen bond donors. rsc.org By attaching these groups to the bicyclo[2.2.1]heptane core, it is possible to create a well-defined binding cavity that is preorganized for anion binding. rsc.org
For example, hosts have been designed with two thiourea arms flanking a binding cleft, which can effectively bind anions like chloride and acetate (B1210297). rsc.org The conformational rigidity of the norbornane backbone minimizes the entropic penalty associated with binding, leading to high association constants. The use of fused polynorbornane frameworks allows for the construction of even larger and more complex anion receptors with tailored binding properties. rsc.org
| Host Design Principle | Key Functional Groups | Target Anions | Significance of the Bicyclic Framework |
|---|---|---|---|
| Preorganized binding cleft | Thiourea arms | Chloride, Acetate | Provides a rigid and defined geometry for the binding site. rsc.org |
| Fused polynorbornane scaffolds | Multiple hydrogen bond donors | Larger anions | Allows for the construction of larger, more complex receptors. rsc.org |
Development of Organogelators
Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. The bicyclo[2.2.1]heptane scaffold has been successfully incorporated into the design of novel organogelators.
The self-assembly process is driven by a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The rigid and bulky nature of the bicyclo[2.2.1]heptane unit can play a crucial role in directing the self-assembly process and influencing the properties of the resulting gel.
For instance, norbornane-based scaffolds have been functionalized with groups capable of forming strong intermolecular hydrogen bonds, such as amides or ureas. These molecules can then self-assemble into fibrous networks that entrap the solvent molecules, leading to gelation. The chirality of the bicyclo[2.2.1]heptane core can also be transmitted to the supramolecular level, resulting in the formation of chiral gels with unique properties.
Photo-switchable Ion Carrier Systems
The development of synthetic ion transporters that can be controlled by external stimuli, such as light, is a rapidly growing area of research with potential applications in drug delivery and the treatment of channelopathies. The bicyclo[2.2.1]heptane framework, while not the photo-responsive element itself, can be a key structural component in the design of photo-switchable ion carriers.
In these systems, a photo-responsive unit, such as an azobenzene group, is often coupled with an ion-binding motif. The role of the bicyclic scaffold can be to provide a rigid and defined platform that links the photo-switch to the ionophore, ensuring that the conformational changes induced by light are effectively translated into a change in ion transport activity.
For example, a supramolecular carrier system could be designed where the bicyclo[2.2.1]heptane unit acts as a spacer, controlling the distance and orientation between a photo-switchable group and an anion-binding site. Upon irradiation with light of a specific wavelength, the photo-switch undergoes a conformational change, which in turn alters the ion-binding affinity or the mobility of the carrier within a lipid bilayer membrane, thereby switching the ion transport "on" or "off". nih.gov While current research highlights visible-light responsive carriers, the bicyclic framework offers a versatile platform for integrating various photo-responsive elements. nih.govnih.gov
Self-Assembly of this compound Scaffolds
The rigid, bicyclic structure of Bicyclo[2.2.1]hept-2-ene, commonly known as this compound, provides a unique scaffold for the construction of complex macromolecular architectures through self-assembly. This process, driven by non-covalent interactions, allows for the spontaneous organization of this compound-based polymers into well-defined nanostructures. The ability to precisely control the synthesis of these polymers, particularly through Ring-Opening Metathesis Polymerization (ROMP), has been instrumental in advancing this field.
Amphiphilic block copolymers containing polythis compound segments are particularly noteworthy for their self-assembly behavior in selective solvents. These copolymers, often combining a hydrophobic polythis compound block with a hydrophilic block like poly(ethylene oxide), can form a variety of colloidal nanostructures. Depending on factors such as polymer concentration and architecture, these structures can range from spherical and worm-like micelles to vesicles and microgels.
The self-assembly process is robust and can be utilized to incorporate additional functionalities. For instance, hydrophobic nanoparticles, such as gold nanoparticles, can be co-assembled with this compound block copolymers to create nanocomposite materials with tailored properties. This versatility makes self-assembled this compound scaffolds promising for a range of technologically important areas, including nanomedicine and diagnostics.
| Polymer Architecture | Self-Assembled Nanostructures | Potential Applications |
| Poly(this compound)-block-poly(ethylene oxide) (Diblock) | Spherical micelles, worm-like micelles, vesicles | Drug delivery, nanomedicine |
| Poly(this compound)-block-poly(ethylene oxide)-block-poly(this compound) (Triblock) | Flower-like micelles, physically-crosslinked spherical micellar aggregates | Diagnostics, functional nanomaterials |
Biomedical and Pharmaceutical Research with Bicyclo[2.2.1]hept-2-ene Derivatives
The unique conformational rigidity and synthetic accessibility of the bicyclo[2.2.1]heptane framework have made it a valuable scaffold in biomedical and pharmaceutical research. Its derivatives have been explored for a wide array of therapeutic applications, leveraging the core structure to present functional groups in specific spatial orientations.
Drug Delivery System Applications
Derivatives of Bicyclo[2.2.1]hept-2-ene are increasingly being investigated for their potential in advanced drug delivery systems (DDS). The ability of this compound-type monomers to undergo controlled polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP), allows for the synthesis of well-defined polymers that can serve as carriers for therapeutic agents.
These polymeric systems offer several advantages. For instance, amphiphilic block copolymers derived from this compound can self-assemble into nanostructures like micelles and nanoparticles, which are capable of encapsulating hydrophobic drugs. This encapsulation can enhance the solubility and stability of the drugs in biological environments.
One of the key strategies in designing this compound-based DDS is the incorporation of stimuli-responsive linkers. For example, doxorubicin, a potent anticancer drug, has been attached to a this compound backbone via a pH-sensitive hydrazone linker. This design allows for the targeted release of the drug in the acidic microenvironment of tumor cells, thereby minimizing systemic toxicity.
Furthermore, the functionalization of this compound monomers allows for the attachment of targeting ligands to the surface of the drug carriers. This active targeting approach can improve the accumulation of the drug at the desired site of action, further enhancing therapeutic efficacy. The versatility of this compound chemistry provides a powerful platform for the development of sophisticated and effective drug delivery vehicles.
Development of Therapeutically Active Compounds
The rigid bicyclo[2.2.1]heptane skeleton serves as an excellent scaffold for the design and synthesis of novel therapeutically active compounds. By decorating this core structure with various functional groups, researchers can create molecules with specific biological activities. A significant area of focus has been the development of anticancer agents.
This compound derivatives have been shown to exhibit antitumor effects through diverse mechanisms of action. These include the inhibition of crucial biological targets such as estrogen and androgen receptors, as well as carbonic anhydrase. Moreover, some derivatives have been found to modulate cellular processes like apoptosis and autophagy, which are critical in cancer progression.
The structural modifications of the bicyclic ring play a key role in determining the efficacy and selectivity of these compounds. The introduction of different substituents, such as aryl, heteroaryl, sulfone, and imine groups, at various positions on the this compound scaffold allows for the fine-tuning of their interaction with biological targets. This modularity makes the this compound framework an attractive platform in the field of drug discovery for developing new and more effective therapeutic candidates.
| Compound Class | Biological Target/Mechanism | Therapeutic Potential |
| Bicyclic imides | Androgen Receptor (AR) antagonists | Prostate Cancer |
| Bicyclic sultams | Wnt response inhibitors | Various Cancers |
| Substituted norbornenes | Carbonic Anhydrase (CA) inhibitors | Glaucoma, Epilepsy, Cancer |
| Norbornyl isothiocyanates | Apoptosis induction | Breast Cancer |
Peptidomimetics and Biological Interactions
The conformationally constrained nature of the bicyclo[2.2.1]heptane framework makes it an ideal scaffold for the design of peptidomimetics. nih.govnih.gov These are molecules that mimic the structure and function of peptides but offer advantages such as increased stability against enzymatic degradation and improved oral bioavailability.
Norbornane-based scaffolds have been utilized to create mimics of cationic antimicrobial peptides. nih.gov By attaching charged hydrophilic groups (e.g., aminium, guanidinium) and various hydrophobic moieties to the rigid norbornane core, researchers have synthesized amphiphilic compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org Some of these peptidomimetics have shown efficacy against multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
The rigid this compound structure can also serve as a template to mimic specific peptide secondary structures, such as reverse turns and β-sheets. acs.org This is achieved by incorporating the bicyclic unit into a peptide backbone, thereby forcing it to adopt a specific conformation. acs.org Such constrained peptides have been investigated for their ability to interact with biological targets and for their potential in developing new therapeutic agents.
Furthermore, this compound-based anion receptors have been designed as simple mimics of the antibiotic vancomycin, demonstrating the potential of this scaffold to interact with biological recognition sites. tandfonline.com These studies highlight the versatility of the bicyclo[2.2.1]heptane system in creating structurally diverse peptidomimetics with a range of biological activities.
Synthesis of Antagonists (e.g., TXA2 antagonist analogs of epibatidine)
The bicyclo[2.2.1]heptane skeleton and its heteroatomic analogs, such as the 7-azabicyclo[2.2.1]heptane system, are key structural motifs in the synthesis of various receptor antagonists. A notable area of research has been the development of thromboxane A2 (TXA2) receptor antagonists. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its antagonists have therapeutic potential in cardiovascular diseases.
Several potent TXA2 receptor antagonists have been synthesized based on the bicyclo[2.2.1]heptane framework. For example, (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid (S-145) has been identified as a powerful TXA2 receptor antagonist. nih.govjst.go.jp The synthesis of this and related compounds involves the functionalization of the bicyclic core with a heptenoic acid side chain and a sulfonylamino group, which are crucial for receptor binding and antagonist activity. nih.govacs.org
The rigid bicyclic structure serves to orient these side chains in a specific spatial arrangement that is optimal for interaction with the TXA2 receptor. The stereochemistry of the substituents on the bicyclo[2.2.1]heptane ring is critical for the biological activity of these antagonists.
In addition to TXA2 antagonists, the related 7-azabicyclo[2.2.1]heptane skeleton is the core structure of epibatidine (B1211577), a potent nicotinic acetylcholine receptor agonist. The synthesis of analogs of epibatidine has been a very active area of research, aiming to separate its analgesic properties from its toxic side effects. While epibatidine itself is an agonist, the synthetic strategies developed for its analogs can be adapted to create antagonists for various receptor systems.
The synthesis of these complex molecules often relies on key reactions such as Diels-Alder cycloadditions to construct the bicyclic framework, followed by a series of stereocontrolled functionalization steps to introduce the desired side chains and substituents.
Advanced Characterization and Computational Studies of Bicyclo 2.2.1 Hept 2 Ene Systems
Spectroscopic Analysis of Bicyclo[2.2.1]hept-2-ene and its Polymers
Spectroscopic techniques are indispensable for the characterization of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, and its resulting polymers. These methods provide detailed information about molecular structure, connectivity, and the stereochemistry of polymerization processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Solid-State, In-Situ)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of bicyclo[2.2.1]hept-2-ene and its polymers, providing insights into their molecular structure in both solution and solid states.
¹H and ¹³C NMR of Bicyclo[2.2.1]hept-2-ene: The ¹H NMR spectrum of bicyclo[2.2.1]hept-2-ene exhibits distinct signals corresponding to its unique bridged structure. The olefinic protons typically appear in the range of δ 5.0-6.5 ppm, while the bridgehead and methylene (B1212753) protons resonate at higher fields. Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the different carbon atoms in the molecule. For instance, in a substituted derivative like 2-methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the olefinic carbons (C8 and C9) appear at approximately 135.4 ppm and 137.9 ppm, respectively. bmrb.io
NMR of Polythis compound: The NMR spectra of polythis compound, the polymer derived from bicyclo[2.2.1]hept-2-ene, are crucial for determining its microstructure, including the cis/trans content of the double bonds formed during ring-opening metathesis polymerization (ROMP). In the ¹H NMR spectrum of polythis compound, olefinic proton resonances for cis and trans configurations are observed at approximately 5.15 ppm and 5.31 ppm, respectively. researchgate.net The ¹³C NMR spectra also show distinct signals for the olefinic carbons in cis (around 133.8 ppm) and trans (around 133.0 ppm) double bonds. mit.edu For vinyl-addition polythis compound, which has a saturated backbone, the spectra are more complex but provide detailed information about the stereoregularity of the polymer chain. nih.gov
Solid-State NMR: Solid-state NMR spectroscopy is particularly useful for analyzing the structure and dynamics of insoluble or cross-linked polythis compound. For example, ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) NMR has been used to characterize the composition of insoluble copolymers of this compound and norbornadiene. mdpi.com This technique allows for the determination of the ratio of different monomer units and the cis/trans content in the solid state.
In-Situ NMR: In-situ NMR monitoring provides real-time data on polymerization reactions. nih.gov Time-domain ¹H NMR, for instance, has been used to monitor the changes in molecular mobility during the ROMP of this compound derivatives. researchgate.net This method allows for the study of reaction kinetics and the formation of copolymers as the reaction progresses. nih.govresearchgate.net Monitoring reactions in NMR tubes has also provided direct evidence for the metathetical nature of polymerization by observing the active metal-alkylidene propagating species. mdpi.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Bicyclo[2.2.1]hept-2-ene Derivatives and Polythis compound
| Compound/Polymer | Nucleus | Position | Chemical Shift (ppm) |
| Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride (B1165640) | ¹H | H-5,6 | 6.99 |
| ¹H | H-1,4 | 4.01 | |
| ¹H | H-7 | 2.72 | |
| ¹³C | CO | 170.8 | |
| ¹³C | C-2,3 | 159.5 | |
| ¹³C | C-5,6 | 142.8 | |
| ¹³C | C-7 | 78.2 | |
| ¹³C | C-1,4 | 47.9 | |
| Polythis compound (cis) | ¹H | Olefinic | 5.21 |
| Polythis compound (trans) | ¹H | Olefinic | 5.35 |
| Polythis compound (cis) | ¹³C | Olefinic | ~133.8 |
| Polythis compound (trans) | ¹³C | Olefinic | ~133.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and characterizing the structure of bicyclo[2.2.1]hept-2-ene and its polymers. evitachem.com The IR spectrum of bicyclo[2.2.1]hept-2-ene shows characteristic absorption bands corresponding to its molecular vibrations. nist.gov For example, the C=C stretching vibration of the double bond is typically observed in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the olefinic protons are found above 3000 cm⁻¹, while those of the aliphatic protons are below 3000 cm⁻¹.
In the case of polythis compound produced by ROMP, the IR spectrum can provide information about the cis/trans isomerism of the double bonds in the polymer backbone. The out-of-plane C-H bending vibrations are particularly sensitive to the stereochemistry of the double bond. For instance, a band around 970 cm⁻¹ is characteristic of a trans-disubstituted double bond. IR spectroscopy is also used to confirm the presence of specific functional groups in this compound derivatives and their corresponding polymers. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of bicyclo[2.2.1]hept-2-ene and its derivatives. evitachem.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks that provide structural information. nist.govnist.gov The fragmentation pattern of bicyclo[2.2.1]hept-2-ene is influenced by its strained bicyclic structure, often involving a retro-Diels-Alder reaction as a characteristic fragmentation pathway. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline compounds. This technique has been instrumental in elucidating the precise molecular geometry of bicyclo[2.2.1]hept-2-ene and its derivatives. semanticscholar.org For instance, the crystal structure of 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide has been determined, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. ku.ac.ke The absolute configuration of chiral derivatives of bicyclo[2.2.1]hept-2-ene has also been unambiguously established using X-ray crystallography. ku.ac.keresearchgate.net These structural studies provide a fundamental understanding of the steric and electronic properties that govern the reactivity of these compounds.
Advanced Computational Chemistry for Bicyclo[2.2.1]hept-2-ene Systems
Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of bicyclo[2.2.1]hept-2-ene and related systems at the molecular level.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has emerged as a key computational method for studying the intricate details of reactions involving bicyclo[2.2.1]hept-2-ene. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction outcomes.
Reaction Mechanisms: DFT studies have been successfully applied to investigate the mechanisms of various reactions of bicyclo[2.2.1]hept-2-ene, including thermal decompositions and cycloadditions. For example, the gas-phase retro-Diels-Alder reaction of bicyclic compounds has been examined using DFT, providing insights into the concerted and stepwise pathways of the reaction. usfq.edu.ecresearchgate.net DFT has also been used to elucidate the mechanism of Au(I)-catalyzed cycloisomerizations leading to the formation of bicyclo[2.2.1]heptane systems. rsc.org
Stereoselectivity: A significant focus of DFT studies on bicyclo[2.2.1]hept-2-ene systems is understanding and predicting the stereoselectivity of reactions. The epoxidation of this compound and its derivatives has been investigated using DFT, revealing that the stereochemical outcome is influenced by factors such as steric repulsion and hydrogen bonding in the transition state. dnu.dp.uaresearchgate.net In the context of polymerization, DFT calculations combined with other computational approaches have been used to investigate the origins of stereoselectivity in propene polymerization promoted by non-metallocene catalysts, providing a rationale for the influence of ligand structure on the stereoregularity of the resulting polymer. semanticscholar.org These computational studies are invaluable for the rational design of catalysts and the prediction of reaction outcomes in the synthesis of complex molecules and polymers based on the bicyclo[2.2.1]hept-2-ene framework.
Interactive Data Table: Examples of DFT Functionals Used in Bicyclo[2.2.1]hept-2-ene Studies
| Study Focus | DFT Functional(s) | Basis Set | Key Findings |
| Gas-phase retro-Diels-Alder reaction | B3LYP, CAM-B3LYP, MPW1PW91, PBEPBE | Not specified in abstract | B3LYP provided good agreement with experimental values for reaction pathways. usfq.edu.ecresearchgate.net |
| Epoxidation stereochemistry | UBHandHLYP | 6-31G(d) | Transition states have a biradical character; stereoselectivity is governed by steric and hydrogen bonding effects. dnu.dp.ua |
| Au(I)-catalyzed cycloisomerization | Not specified in abstract | Not specified in abstract | Revealed a distinct mechanism involving an allyl-gold species and rationalized solvent-controlled chemodivergence. rsc.org |
| Propene polymerization stereoselectivity | Not specified in abstract | Not specified in abstract | Combined with steric maps, DFT rationalized the relationship between ligand tuning and polymer stereoregularity. semanticscholar.org |
Molecular Dynamics and Force Field Simulations for Polymer Properties
Molecular dynamics (MD) simulations serve as a powerful computational microscope for predicting the macroscopic properties of polymers derived from Bicyclo[2.2.1]hept-2-ene, known as polythis compound. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system.
Generic force fields, such as Dreiding and CHARMM, have been shown to be inadequate for accurately modeling polythis compound systems. figshare.com These standard force fields fail to properly represent the geometry and energy associated with the strained bicyclic rings that are preserved in the polymer backbone during vinyl-type polymerization. figshare.com This inadequacy necessitates the development of customized force fields specifically parameterized for this polymer.
One such custom force field was developed using a combination of ab initio density functional theory (DFT) and semi-empirical electronic structure calculations. figshare.comntnu.no In this approach, different components of the force field are parameterized using specific, high-level computational methods to ensure accuracy. The key parameters were determined as follows:
Bond Lengths and Angles: Parameters for bond stretching and angle bending were derived from Hartree-Fock (HF/6-311G**) level ab initio calculations on norbornane (B1196662), the saturated analog of the monomer. figshare.com
Torsional Potentials: The intrinsic torsion potential, which describes the energy changes associated with rotation around bonds, was determined using the semi-empirical AM1 method. figshare.comntnu.no
Van der Waals Parameters: Non-bonded van der Waals parameters were adopted from the Dreiding 2.21 force field, as these are considered to be largely transferable for nonpolar organic materials. figshare.com
The resulting customized force field provides a significantly more accurate representation of the equilibrium geometry and torsional energetics of polythis compound compared to generic force fields. figshare.comntnu.no The table below illustrates the differences in key force constants for a critical ring angle bending mode compared to generic force fields, highlighting the necessity of specific parameterization.
| Parameter (Angle Bending) | Custom Force Field (kcal/mol/rad²) | Dreiding 2.21 (kcal/mol/rad²) | CHARMM (kcal/mol/rad²) |
|---|---|---|---|
| C-C-C (in strained ring) | 142.1 | 100.0 | 60.0 |
With a validated force field, MD simulations can be employed to predict key thermophysical properties. A primary example is the calculation of the glass transition temperature (Tg), a critical parameter for polymer applications. MD simulations determine Tg by simulating the cooling of the polymer melt and observing the change in the slope of the specific volume versus temperature plot. cmu.edu Simulation-derived Tg values for ethylene-norbornene copolymers have shown good agreement with experimental data, typically being slightly higher due to the significantly faster cooling rates used in simulations compared to laboratory experiments. cmu.edu Experimental studies report a Tg for pure polythis compound of approximately 35-45°C. mit.edu MD simulations, using a customized force field, can reproduce this value and investigate how factors like stereochemistry and copolymerization affect the material's thermal properties.
Markov Chain Monte Carlo (MCMC) Methods for Kinetic Parameter Reliability
The polymerization of Bicyclo[2.2.1]hept-2-ene, often via Ring-Opening Metathesis Polymerization (ROMP), is governed by a complex set of kinetic parameters, including rates of initiation, propagation, and termination. The reliability of any kinetic model, and its ability to predict polymer properties, depends on the accuracy of these parameters. researchgate.net Traditional methods for parameter estimation often involve minimizing the difference between experimental data and model predictions, which can yield single-point estimates without a robust assessment of their uncertainty. cmu.edu
Bayesian inference offers a rigorous framework for parameter estimation that inherently includes uncertainty quantification. mit.edufu-berlin.de This approach combines prior knowledge of the parameters with experimental data to generate a posterior probability distribution for each parameter. This distribution provides a complete picture of the parameter's likely values and their associated uncertainties, rather than a single best-fit value. ethz.ch
Markov Chain Monte Carlo (MCMC) methods are the computational engine that makes Bayesian inference feasible for complex kinetic models. fu-berlin.degithub.io MCMC algorithms, such as Metropolis-Hastings, systematically and stochastically explore the high-dimensional parameter space. github.io By generating a large number of parameter samples that are distributed according to the posterior probability, MCMC allows for the direct characterization of this distribution.
The application of MCMC to a polymerization kinetic model for Bicyclo[2.2.1]hept-2-ene would involve the following steps:
Model Definition: A kinetic model describing the polymerization process (e.g., ROMP) is established, with unknown kinetic parameters (e.g., propagation rate constant kp, initiation rate constant ki).
Prior Distribution: Prior knowledge about the parameters is encoded into prior probability distributions. These can be non-informative (e.g., uniform distribution over a wide range) or based on previous studies or theoretical estimates.
Likelihood Function: A likelihood function is defined, which quantifies the probability of observing the experimental data (e.g., monomer conversion over time) given a specific set of kinetic parameters.
MCMC Simulation: The MCMC sampler is run to generate a chain of parameter sets. The algorithm iteratively proposes new parameter values and accepts or rejects them based on the posterior probability, eventually converging to a stationary distribution that represents the target posterior.
Posterior Analysis: The resulting chain of samples is analyzed to determine the posterior distribution for each kinetic parameter. From these distributions, mean values, standard deviations, and credible intervals (the Bayesian equivalent of confidence intervals) can be calculated. nih.gov
This analysis provides a quantitative measure of the reliability of each kinetic parameter. A narrow posterior distribution indicates a well-constrained parameter that is strongly informed by the data, while a wide distribution signifies greater uncertainty. The table below conceptualizes the typical output from an MCMC analysis for key kinetic parameters in a polymerization reaction, illustrating how reliability is reported.
| Kinetic Parameter | Mean (Posterior) | Standard Deviation | 95% Credible Interval |
|---|---|---|---|
| Propagation Rate (kₚ) | 2.5 L·mol⁻¹·s⁻¹ | 0.3 L·mol⁻¹·s⁻¹ | [1.9, 3.1] |
| Initiation Rate (kᵢ) | 0.05 s⁻¹ | 0.01 s⁻¹ | [0.03, 0.07] |
| Termination Rate (kₜ) | 0.001 s⁻¹ | 0.0005 s⁻¹ | [0.0002, 0.002] |
By providing a probabilistic assessment of kinetic parameters, MCMC methods enhance the reliability of polymerization models, leading to more accurate predictions and a deeper understanding of the reaction mechanism.
Future Research Directions and Emerging Trends in Bicyclo 2.2.1 Hept 2 Ene Chemistry
Development of Novel Catalytic Systems for Controlled Polymerization
A primary focus of future research is the development of new and improved catalytic systems for the controlled polymerization of Bicyclo[2.2.1]hept-2-ene and its derivatives. The goal is to achieve greater control over polymer architecture, molecular weight, and stereochemistry, which are crucial for tailoring material properties.
Ring-Opening Metathesis Polymerization (ROMP) has been a cornerstone of norbornene chemistry, and the evolution of catalysts for this process continues to be a major research thrust. uum.edu.myresearchgate.net Well-defined transition metal carbene complexes, particularly those based on ruthenium, such as Grubbs' catalysts, have enabled living polymerization, allowing for the synthesis of block copolymers and other complex topologies. researchgate.netsmolecule.com Future work will likely concentrate on designing catalysts with enhanced activity, stability, and functional group tolerance. smolecule.comevitachem.com For instance, research into the influence of the "anchor group," the series of atoms connecting the polymerizable this compound unit to a side-chain, has shown that it can dramatically affect the polymerization rate and the "livingness" of the polymerization, which is critical for creating well-defined bottlebrush polymers. acs.org
Beyond ROMP, vinyl-addition polymerization of norbornenes, which produces saturated polymers with the bicyclic structure intact, is another area of active catalyst development. researchgate.net Research is ongoing to discover new single-component neutral and cationic catalysts, moving beyond traditional two- and three-component systems. researchgate.net For example, palladium-based catalysts have been shown to be effective for the polymerization of this compound esters and for the terpolymerization of ethylene (B1197577) with polar-functionalized norbornenes. researchgate.netacs.org Similarly, cobalt(II) complexes have been investigated for the vinylic polymerization of Bicyclo[2.2.1]hept-2-ene. sigmaaldrich.com The development of catalysts that can achieve high stereoselectivity, such as the synthesis of crystalline, highly stereoregular vinyl-type polynorbornenes, remains a significant objective. researchgate.net Bimetallic tungsten complexes have also been shown to be highly efficient initiators for the cis-selective ROMP of this compound. mdpi.commdpi.com
The table below summarizes some of the key catalytic systems and their targeted outcomes in the polymerization of Bicyclo[2.2.1]hept-2-ene.
| Catalytic System | Polymerization Type | Key Research Focus | Desired Outcome |
| Ruthenium-based (e.g., Grubbs') | ROMP | Enhanced activity, functional group tolerance, understanding anchor group effects | Well-defined block copolymers, bottlebrush polymers, controlled living polymerization researchgate.netacs.org |
| Palladium-based | Vinyl-addition | Polymerization of polar-functionalized monomers | Polar-functionalized polyolefin elastomers with tunable properties researchgate.netacs.org |
| Cobalt(II) complexes | Vinyl-addition | Activation with methylaluminoxane (B55162) (MAO) | Vinylic polynorbornenes sigmaaldrich.com |
| Bimetallic Tungsten complexes | ROMP | High cis-stereoselectivity | High molecular weight, cis-polythis compound mdpi.commdpi.com |
| Rhenium-based (e.g., ReCl5) | ROMP | Alternating copolymerization of enantiomers | All-cis, head-tail, syndiotactic copolymers rsc.org |
Synthesis of Highly Functionalized Bicyclo[2.2.1]hept-2-ene Monomers
The synthesis of Bicyclo[2.2.1]hept-2-ene monomers bearing a wide array of functional groups is a critical enabler for the creation of new materials with tailored properties. The ability to introduce functionalities such as esters, carboxylic acids, hydroxyl groups, amino acids, and peptides directly onto the monomer allows for the production of polymers with specific chemical, physical, and biological characteristics. uum.edu.myresearchgate.netacs.org
Future research in this area will focus on developing more efficient and selective synthetic routes to these functionalized monomers. This includes exploring novel synthetic pathways beyond the classical Diels-Alder cycloaddition to achieve greater stereocontrol, for instance, to favor the exo isomer which often exhibits superior reactivity. The strategic placement of functional groups can influence not only the properties of the final polymer but also the polymerization process itself. For example, the stereochemistry of this compound carboxylic acid ester monomers (the endo/exo ratio) can affect catalyst activity and the molecular weight of the resulting polymer.
The incorporation of biological moieties, such as amino acids and peptides, into this compound monomers is a particularly promising trend, leading to the synthesis of neoglycopolymers and other biocompatible materials via ROMP. uum.edu.myresearchgate.netresearchgate.net Research is also directed towards synthesizing monomers with reactive groups that can be modified after polymerization, providing a versatile platform for creating a diverse range of functional materials. semanticscholar.org Furthermore, the synthesis of silicon-containing this compound derivatives through methods like hydrosilylation is being explored for the development of new polymeric materials with unique properties. researchgate.netgelest.com
The following table provides examples of functionalized Bicyclo[2.2.1]hept-2-ene monomers and the properties they impart to the resulting polymers.
| Monomer Functional Group | Synthesis Method | Resulting Polymer Property/Application |
| Carboxylic acid, Hydroxyl, Acetate (B1210297) | Diels-Alder, subsequent modifications | Tunable surface properties, dyeing properties, adhesive properties in polyolefins acs.org |
| Amino acids, Peptides | Functionalization of this compound backbone | Biocompatible materials, medical applications uum.edu.myresearchgate.net |
| Carbazole | Functionalization of this compound dicarboximide | Potential for optoelectronic applications semanticscholar.org |
| Silicon (e.g., Triethoxysilane) | Hydrosilylation | Hybrid organic-inorganic materials, coupling agents gelest.com |
| Fluoroorganic substituents | Multi-step synthesis | Polymers with specific gas transport properties researchgate.net |
Exploration of New Applications in Emerging Technologies
The unique properties of polymers derived from Bicyclo[2.2.1]hept-2-ene, such as high thermal stability, mechanical strength, and tunable functionality, make them attractive candidates for a variety of emerging technologies. Future research will increasingly focus on translating the fundamental chemistry of these systems into practical applications.
In the realm of advanced materials, polynorbornenes are being investigated for use in optoelectronics and as high-performance coatings and adhesives due to their high glass transition temperatures and rigidity. The ability to create cross-linked polynorbornenes that are glassy, amorphous, and insoluble opens up possibilities for their use in robust material applications. The incorporation of this compound derivatives into polyolefin elastomers leads to materials with excellent mechanical and elastic properties that can be further enhanced through vulcanization. acs.org
The synthesis of functionalized polynorbornenes is also paving the way for applications in biomedicine. Polymers bearing amino acids or peptides can be designed for use as medical materials. uum.edu.my For instance, polycationic polynorbornenes have been shown to complex with DNA, protecting it from enzymatic degradation and mediating transfection in cells, suggesting potential in gene delivery. researchgate.net
Furthermore, the precise control over polymer architecture afforded by living polymerization techniques allows for the creation of complex hierarchical structures, such as block copolymers, which can self-assemble into well-defined nanostructures. researchgate.netacs.org These materials could find applications in nanotechnology, including in the fabrication of next-generation electronic and energy storage devices. evitachem.com The development of polymeric carbon nanomaterials from this compound-functionalized cycloparaphenylenes is one such example that expands the design space for carbon-based materials. acs.org
Sustainable and Green Chemistry Approaches in Bicyclo[2.2.1]hept-2-ene Chemistry
Integrating principles of green chemistry into the synthesis and polymerization of Bicyclo[2.2.1]hept-2-ene is a growing and critical area of future research. The focus is on developing more environmentally benign processes that reduce waste, use safer solvents, and improve energy efficiency.
A key area of investigation is the use of alternative reaction media. For example, conducting the Diels-Alder reaction, a fundamental method for synthesizing the this compound scaffold, in water has been shown to be an environmentally friendly approach. mjcce.org.mk Similarly, the polymerization of certain this compound derivatives has been successfully carried out in aqueous emulsions, offering a greener alternative to traditional organic solvents. researchgate.net
Catalyst design is also central to green chemistry approaches. The development of highly efficient catalysts that can operate under milder conditions and be recycled and reused is a major goal. Exploring the potential of this compound and its derivatives as substrates or ligands in catalytic reactions for sustainable chemical synthesis is an active area of research. evitachem.com This includes the development of metal-free ROMP systems, which would eliminate concerns about metal residue contamination in the final polymer. semanticscholar.org
Q & A
Q. What statistical approaches validate the significance of stereochemical outcomes in this compound studies?
- Methodological Answer : Apply chi-square tests to compare observed vs. expected diastereomer ratios. Use multivariate analysis (e.g., PCA) to disentangle steric/electronic variables. For small datasets, Bayesian inference improves confidence intervals in stereoselectivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
